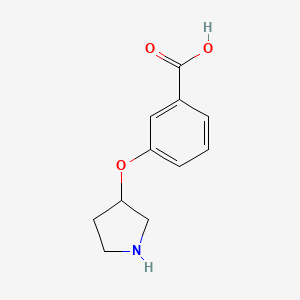

3-(Pyrrolidin-3-yloxy)-benzoic acid

Description

BenchChem offers high-quality 3-(Pyrrolidin-3-yloxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-3-yloxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)8-2-1-3-9(6-8)15-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDFKDPQMSFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 3-(Pyrrolidin-3-yloxy)-benzoic Acid Scaffolds

The following technical guide details the mechanism of action, pharmacological utility, and experimental characterization of 3-(Pyrrolidin-3-yloxy)-benzoic acid (3-PBA). This molecule is analyzed here as a privileged zwitterionic pharmacophore , primarily functioning as an RGD (Arg-Gly-Asp) mimetic in the inhibition of integrin receptors (e.g.,

Mechanism of Action, Binding Kinetics, and Experimental Validation

Executive Summary

3-(Pyrrolidin-3-yloxy)-benzoic acid (3-PBA) is a synthetic zwitterionic scaffold widely utilized in medicinal chemistry to bridge the gap between fragment-based drug discovery and high-affinity ligand design. Its structural core—comprising a basic pyrrolidine ring linked via an ether bridge to an acidic benzoic acid moiety—mimics the electrostatic properties of endogenous amino acid sequences, most notably the RGD (Arginine-Glycine-Aspartic acid) motif found in extracellular matrix proteins.

Core Mechanism:

-

Primary Mode: Bidentate Ionic Clamping . The molecule acts as a "charge clamp," simultaneously engaging cationic metal centers (e.g.,

in MIDAS) and anionic residues (e.g., Asp/Glu) within receptor binding pockets. -

Primary Targets: Integrin receptors (

, -

Thermodynamic Advantage: The ether-linked phenyl ring restricts conformational entropy compared to aliphatic chains, minimizing the entropic penalty upon binding.

Structural & Physicochemical Basis

To understand the mechanism, one must first analyze the pharmacophore's topology. 3-PBA exists predominantly as a zwitterion at physiological pH (7.4).

| Feature | Chemical Moiety | pKa (Approx.) | Mechanistic Role |

| Cationic Head | Secondary Amine (Pyrrolidine) | ~9.5 - 10.5 | Mimics the Arginine guanidinium group; forms salt bridges with receptor aspartates (e.g., Asp113 in |

| Anionic Tail | Carboxylic Acid (Benzoate) | ~3.5 - 4.0 | Mimics the Aspartic Acid carboxylate; coordinates with Metal Ion Dependent Adhesion Sites (MIDAS). |

| Linker | 3-Oxy-Phenyl | N/A | Provides a rigid ~10-12 Å spacer, enforcing a "bent" conformation critical for selectivity over linear RGD peptides. |

Mechanism of Action: Integrin Receptor Antagonism

The most authoritative application of the 3-PBA scaffold is in the design of Integrin Antagonists . Integrins are heterodimeric transmembrane receptors that recognize the RGD sequence in ligands like fibronectin and vitronectin.

The "Charge Clamp" Binding Mode

Upon entering the integrin headpiece (e.g.,

-

MIDAS Coordination (The Anchor): The ionized carboxylate of the benzoic acid moiety penetrates the

-subunit's metal ion-dependent adhesion site (MIDAS). One oxygen atom of the carboxylate forms a direct coordinate covalent bond with the divalent cation ( -

Salt Bridge Formation (The Latch): The pyrrolidine nitrogen, protonated at physiological pH, extends toward the

-subunit. It forms a high-energy salt bridge with a conserved acidic residue (e.g., Asp218 in

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic interaction of 3-PBA within the Integrin binding pocket and its downstream effects on TGF-

Caption: Mechanistic blockade of Integrin signaling by 3-PBA. The scaffold neutralizes the MIDAS and Asp binding sites, preventing the activation of Latent TGF-β.

Secondary Mechanisms: GPCR & Transporter Modulation

Beyond integrins, the 3-PBA scaffold serves as a critical bioisostere in GPCR medicinal chemistry.

-

Histamine H3 Antagonism: The pyrrolidine ether moiety is a classic "basic head" group used to interact with Asp3.32 in aminergic GPCRs. The benzoic acid (often replaced by an amide or ester in prodrugs) provides selectivity by interacting with extracellular loops.

-

Nav1.7 Sodium Channels: In pain management research, 3-PBA derivatives bind to the voltage-sensing domain, stabilizing the channel in the inactivated state. The zwitterionic character prevents blood-brain barrier (BBB) penetration, making it ideal for peripherally restricted analgesics.

Experimental Validation Protocols

To validate the mechanism of action for a 3-PBA derivative, the following experimental workflows are standard.

Solid-Phase Integrin Binding Assay

This assay quantifies the affinity (

-

Coat Plate: Incubate 96-well plates with purified Integrin

(1 -

Block: Wash with PBS-T and block with 1% BSA to prevent non-specific binding.

-

Ligand Competition: Add biotinylated Fibronectin (native ligand) at a fixed concentration (

). Simultaneously add serial dilutions of the 3-PBA test compound (0.1 nM to 10 -

Detection: Add Streptavidin-HRP followed by TMB substrate.

-

Analysis: Measure Absorbance at 450 nm. A decrease in signal indicates the 3-PBA scaffold is successfully displacing the native ligand via the mechanism described above.

Cell Adhesion Inhibition Assay

Purpose: To verify functional blockade of the receptor in a biological system.

| Step | Protocol Detail | Critical Parameter |

| Cell Line | HEK293 transfected with | Ensure high expression levels via Flow Cytometry. |

| Substrate | LAP (Latency Associated Peptide) | Physiological ligand for |

| Treatment | Pre-incubate cells with 3-PBA derivative | 30 mins at 37°C before seeding. |

| Readout | Wash unbound cells; stain with Crystal Violet | Quantify retained cells via OD590. |

| Success Criteria | Confirms potent functional antagonism. |

Synthesis & Optimization (SAR)

The utility of 3-PBA lies in its synthetic accessibility, allowing rapid "hit-to-lead" optimization.

-

Synthesis Route: The ether linkage is typically formed via a Mitsunobu Reaction between tert-butyl 3-hydroxybenzoate and N-Boc-3-hydroxypyrrolidine.

-

Chirality: The (S)-enantiomer of the pyrrolidine ring often yields 10-100x higher potency than the (R)-enantiomer due to optimal vector alignment with the receptor's aspartate residue.

-

Substitution: Adding a fluorine atom to the pyrrolidine ring (e.g., 3-F-pyrrolidin-3-yloxy) decreases basicity (

modulation), improving oral bioavailability and metabolic stability against oxidases.

References

-

Journal of Medicinal Chemistry.

Inhibitors." ACS Publications. Available at: [Link] -

Bioorganic & Medicinal Chemistry Letters. "Pyrrolidine Ethers as Histamine H3 Receptor Antagonists: SAR and Optimization." ScienceDirect. Available at: [Link]

- Google Patents. "WO2012078777A1: Bicyclic compounds as Pim inhibitors." Google Patents.

In Vitro Evaluation of 3-(Pyrrolidin-3-yloxy)-benzoic acid: A Technical Guide for Preclinical Drug Discovery

<

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel small molecule, 3-(Pyrrolidin-3-yloxy)-benzoic acid. As a molecule incorporating both a pyrrolidine ring, a common scaffold in biologically active compounds, and a benzoic acid moiety, it presents a compelling case for investigation against a range of biological targets.[1][2][3][4][5] This document outlines a logical, tiered approach, beginning with essential physicochemical characterization and progressing through primary functional screening and preliminary safety profiling. The methodologies described herein are designed to establish a foundational understanding of the compound's biological potential, enabling informed decisions for further development in the drug discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Rationale and Strategic Overview

The discovery of new chemical entities (NCEs) with therapeutic potential is the cornerstone of pharmaceutical innovation.[6] The compound 3-(Pyrrolidin-3-yloxy)-benzoic acid features two key structural motifs:

-

Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a prevalent scaffold in numerous natural products and FDA-approved drugs. Its non-planar, three-dimensional structure allows it to explore chemical space efficiently, often contributing to potent and selective interactions with biological targets.[2][5]

-

Benzoic Acid Moiety: This group can participate in various biological interactions and is a common feature in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

Given these structural features, a logical starting point for investigation is to hypothesize its activity as a modulator of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a highly valuable class of drug targets.[7][8] GPCRs are integral to a vast array of physiological processes, and approximately 40% of currently marketed drugs act on these receptors.[7][9]

This guide presents a strategic workflow for the initial in vitro characterization of 3-(Pyrrolidin-3-yloxy)-benzoic acid, designed to maximize data acquisition while conserving resources.

Overall In Vitro Evaluation Workflow

The proposed evaluation cascade is designed to systematically de-risk the compound and build a comprehensive biological profile.

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Phase 1: Pre-Assay Qualification and Foundational Analysis

Before assessing biological activity, it is imperative to understand the fundamental physicochemical properties of the test compound. These initial steps prevent experimental artifacts and ensure the generation of reliable, reproducible data.[10]

Physicochemical Characterization

A thorough characterization of the drug substance is the first step in any screening cascade.[10][11] This ensures that the material used in subsequent assays is of sufficient purity and that its behavior in aqueous solutions is well understood.

| Parameter | Method(s) | Rationale & Acceptance Criteria |

| Identity & Purity | LC-MS, ¹H-NMR | Confirms chemical structure and assesses purity. Goal: >95% purity to avoid confounding results from impurities. |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the maximum concentration achievable in assay buffers. Poor solubility can lead to false negatives. Goal: Soluble at highest test concentration. |

| Chemical Stability | Stability in DMSO stock and aqueous buffer over time | Ensures the compound does not degrade under experimental conditions, which would lead to an underestimation of potency. Goal: <10% degradation over 24h. |

Initial Cytotoxicity Assessment

Cytotoxicity assays are fundamental for establishing a therapeutic window and distinguishing between targeted pharmacological effects and general toxicity.[12][13][14] Performing this step early prevents the misinterpretation of data from functional assays where cell death could be a confounding factor.[15]

Recommended Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

-

Cell Plating: Seed a common cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 3-(Pyrrolidin-3-yloxy)-benzoic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Phase 2: Primary Target Engagement and Functional Activity

Based on the compound's structure, screening against a panel of GPCRs is a rational starting point.[7][17] These assays measure the downstream consequences of receptor activation or inhibition.[18]

GPCR Functional Assays

GPCRs signal through various second messenger pathways, primarily categorized by their Gα subunit (Gs, Gi, Gq).[9] Functional assays are designed to measure changes in these pathways.[17]

| Pathway | Second Messenger | Assay Type | Principle |

| Gq-coupled | Calcium (Ca²⁺) | Calcium Flux Assay | Measures intracellular calcium mobilization upon receptor activation using a calcium-sensitive fluorescent dye. |

| Gs-coupled | cAMP | cAMP Accumulation Assay | Quantifies the increase in intracellular cyclic AMP levels following receptor stimulation. |

| Gi-coupled | cAMP | cAMP Inhibition Assay | Quantifies the decrease in forskolin-stimulated intracellular cyclic AMP levels upon receptor activation. |

Example Workflow: Gq-Coupled Pathway Calcium Flux Assay

This workflow details the process of identifying and characterizing activity at a Gq-coupled receptor.

Caption: Step-by-step workflow for a calcium flux functional assay.

Mode of Action Determination

Once activity is confirmed, the next crucial step is to determine whether the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).

-

Agonist Mode: The compound will elicit a response on its own. A dose-response curve is generated to determine the EC₅₀ (half-maximal effective concentration).

-

Antagonist Mode: The compound is tested for its ability to block the response of a known agonist. A dose-response curve is generated to determine the IC₅₀ (half-maximal inhibitory concentration).

Phase 3: Early Safety and Druggability Profile

Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for reducing attrition rates in later stages of drug development.[15][19][20] These in vitro assays provide critical data to predict a compound's behavior in vivo.[21]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be conducted to evaluate the compound's drug-like properties.[19][22]

| Assay | Purpose | Common Method |

| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Liver Microsomal Stability Assay: Incubating the compound with liver microsomes and measuring its disappearance over time. |

| CYP450 Inhibition | To identify potential for drug-drug interactions by assessing inhibition of major Cytochrome P450 enzymes. | P450-Glo™ Assays: Luminescent assays that measure the activity of specific CYP isozymes (e.g., 3A4, 2D6, 2C9).[22] |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which affects its distribution and availability. | Equilibrium Dialysis: Measuring the concentration of the compound in buffer versus plasma after reaching equilibrium across a semi-permeable membrane. |

Cardiotoxicity Screening

Off-target activity at the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias. Early screening for hERG inhibition is a regulatory expectation and a critical safety assessment.[15]

-

Recommended Assay: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This provides a direct measure of the compound's effect on channel current and allows for the determination of an IC₅₀ value.

Data Synthesis and Future Directions

The culmination of this in vitro evaluation will be a comprehensive data package summarizing the potency, selectivity, and early safety profile of 3-(Pyrrolidin-3-yloxy)-benzoic acid. This profile will enable a data-driven decision on whether to advance the compound into more complex studies, such as lead optimization, further mechanism of action studies, or initial in vivo efficacy models.[23] A successful candidate from this cascade will have demonstrated potent and selective activity at a specific target, a clear mode of action, and a favorable early ADME-Tox profile.

References

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Available from: [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

-

AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. Available from: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

-

Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available from: [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

Luo, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available from: [Link]

-

Sachdeva, M., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Available from: [Link]

-

Creative Biolabs. Physicochemical Characterization. Available from: [Link]

-

Diva Portal. (2004). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Available from: [Link]

-

Leaptrot, K. L., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of The American Society for Mass Spectrometry. Available from: [Link]

-

ResearchGate. (2026). Characterization of Small-Molecule Compounds. Available from: [Link]

-

MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available from: [Link]

-

Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]

-

IntechOpen. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link]

-

Mangle, S. Y. (2023). Design and synthesis of novel small molecules as potential Anti-cancer agents. Biology & Medicine Case Reports. Available from: [Link]

-

JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Available from: [Link]

-

ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available from: [Link]

-

VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

-

LOCKSS. (2013). A chemoenzymatic approach to synthesis of hydroxylated pyrrolidines from benzoic acid. Available from: [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link] SCT-01-V5-I6-0004.pdf

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

- Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

PubMed. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Available from: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. AddexBio Service - GPCRAssays [addexbio.com]

- 10. pacelabs.com [pacelabs.com]

- 11. Physicochemical Characterization - Creative Biolabs [creativebiolabs.net]

- 12. kosheeka.com [kosheeka.com]

- 13. media.sciltp.com [media.sciltp.com]

- 14. omicsonline.org [omicsonline.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. scielo.br [scielo.br]

- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 18. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 19. cellgs.com [cellgs.com]

- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 21. vectorb2b.com [vectorb2b.com]

- 22. ADME アッセイ [promega.jp]

- 23. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrrolidin-3-yloxy)-benzoic acid

Welcome to the technical support center for the synthesis of 3-(Pyrrolidin-3-yloxy)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles.

I. Synthesis Overview: Strategies and Considerations

The synthesis of 3-(Pyrrolidin-3-yloxy)-benzoic acid typically involves the formation of an ether linkage between a protected 3-hydroxypyrrolidine and a benzoic acid derivative. The most common strategies are the Williamson ether synthesis and the Mitsunobu reaction. Both routes require careful control of reaction conditions and a multi-step process involving protection and deprotection of functional groups.

A general synthetic approach is outlined below:

Caption: General synthetic workflow for 3-(Pyrrolidin-3-yloxy)-benzoic acid.

The key to a high-yielding synthesis lies in the careful execution of each step, from the protection of the pyrrolidine nitrogen to the final deprotection and purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My Williamson ether synthesis is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis for this specific molecule are often traced back to a few key factors. This reaction is an S_N2 reaction, and its success is highly dependent on the nature of the reactants and conditions.[1][2]

-

Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide from methyl 3-hydroxybenzoate. If the base is not strong enough or if there is residual moisture, the deprotonation will be incomplete.

-

Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure your glassware is flame-dried and the solvent is anhydrous.

-

-

Poor Leaving Group on the Pyrrolidine Ring: The hydroxyl group of N-Boc-3-hydroxypyrrolidine must be converted into a good leaving group, typically a tosylate or mesylate. Incomplete conversion will result in unreacted starting material.

-

Solution: Ensure the tosylation or mesylation reaction goes to completion. Use a slight excess of the sulfonyl chloride and a suitable base like triethylamine or pyridine in a dry solvent. Monitor the reaction by TLC until the starting alcohol is consumed.

-

-

Side Reactions: Elimination (E2) can compete with substitution (S_N2), especially if there is steric hindrance or if the reaction is run at too high a temperature.[1][2]

-

Solution: Use a primary alkyl halide equivalent (the activated pyrrolidine) and maintain a moderate reaction temperature. Generally, temperatures between 50-100 °C are sufficient.[1]

-

-

Reaction Time: These reactions can sometimes be slow.

-

Solution: Allow the reaction to proceed for an adequate amount of time. Monitor the progress by TLC. In some cases, microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[1]

-

Q2: I'm observing multiple spots on my TLC after the Mitsunobu reaction. What are these byproducts and how can I minimize them?

A2: The Mitsunobu reaction, while powerful for forming C-O bonds with inversion of stereochemistry, is notorious for generating byproducts that can complicate purification.[3][4]

-

Triphenylphosphine Oxide (TPPO) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) Hydrazide: These are the major byproducts of the reaction.[3]

-

Minimization & Removal:

-

Stoichiometry: Use a minimal excess of the Mitsunobu reagents (typically 1.1-1.5 equivalents).

-

Purification: TPPO can often be crystallized out of the crude reaction mixture from a nonpolar solvent like diethyl ether or a hexane/ethyl acetate mixture. The hydrazide byproduct is often more polar and can be removed by column chromatography.

-

-

-

Unreacted Starting Materials: This indicates an incomplete reaction.

-

Solution: Ensure your reagents are of high quality and anhydrous. The reaction is sensitive to water. Add the azodicarboxylate slowly to a cooled solution of the alcohol, phenol, and triphenylphosphine.

-

-

Side Products from Rearrangement: While less common for this specific substrate, complex alcohols can sometimes undergo rearrangement.

-

Solution: Maintain a low reaction temperature (typically 0 °C to room temperature).

-

Q3: The Boc deprotection of my intermediate is incomplete or leads to decomposition. What are the best conditions?

A3: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5][6][7] The key is to find conditions that are strong enough to remove the Boc group without cleaving the ether linkage or the ester group (if present).

-

Incomplete Deprotection: The acid may not be strong enough or the reaction time too short.

-

Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective and common method for Boc deprotection.[5][6] Typically, a 20-50% solution of TFA in DCM for 1-2 hours at room temperature is sufficient. Another common reagent is HCl in an organic solvent like dioxane or methanol.[5]

-

-

Decomposition: Harsh acidic conditions can lead to side reactions.

-

Solution: If you are also deprotecting a tert-butyl ester, harsh acidic conditions can lead to the formation of t-butyl cation, which can cause side reactions.[8] In such cases, a two-step deprotection might be necessary, or the use of milder acidic conditions. For selective Boc deprotection in the presence of a tert-butyl ester, using sulfuric acid in tert-butyl acetate has been reported.[9]

-

Q4: I'm having trouble with the final purification of 3-(Pyrrolidin-3-yloxy)-benzoic acid. What is the best method?

A4: The final product is an amino acid, which can make purification challenging due to its zwitterionic nature and solubility properties.

-

Crystallization: This is often the most effective method for obtaining high-purity material.

-

Procedure: After the final deprotection and workup, attempt to crystallize the crude product from a suitable solvent system. This might involve a polar solvent like water, ethanol, or a mixture of solvents. Adjusting the pH to the isoelectric point of the molecule can often induce crystallization.

-

-

Column Chromatography: If crystallization is unsuccessful, column chromatography can be used.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A polar eluent system will be required. A mixture of dichloromethane and methanol, often with a small amount of acetic acid or triethylamine to improve peak shape, can be effective.

-

-

Ion-Exchange Chromatography: For particularly difficult purifications, ion-exchange chromatography can be a powerful tool.

III. Frequently Asked Questions (FAQs)

Q5: Which synthetic route is generally better for this synthesis: Williamson ether synthesis or the Mitsunobu reaction?

A5: The choice between these two methods depends on several factors:

-

Stereochemistry: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol center.[4] If you are starting with a chiral 3-hydroxypyrrolidine and need to control the stereochemistry of the final product, the Mitsunobu reaction is the preferred method. The Williamson ether synthesis proceeds with retention of stereochemistry if the leaving group is on the pyrrolidine ring.

-

Reaction Conditions: The Mitsunobu reaction is generally milder than the Williamson ether synthesis, which often requires heating.[10] However, the Mitsunobu reaction generates stoichiometric amounts of byproducts that can be difficult to remove.[3]

-

Reagent Availability and Cost: The reagents for the Williamson ether synthesis are generally less expensive than the Mitsunobu reagents (triphenylphosphine and an azodicarboxylate).

For a general synthesis where stereochemistry is not a concern, the Williamson ether synthesis may be more cost-effective. For stereospecific syntheses, the Mitsunobu reaction is superior.

Q6: What is the purpose of the Boc protecting group on the pyrrolidine nitrogen?

A6: The tert-butyloxycarbonyl (Boc) group serves to protect the secondary amine of the pyrrolidine ring.[11] This is crucial for several reasons:

-

Prevents Unwanted Side Reactions: The free amine is a nucleophile and could compete with the hydroxyl group in the etherification step.

-

Improves Solubility: The Boc group increases the lipophilicity of the molecule, making it more soluble in common organic solvents used in the synthesis.[12]

-

Facilitates Purification: The protected intermediate is generally easier to handle and purify by standard techniques like column chromatography.

Q7: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A7: A combination of techniques is essential for reliable monitoring and characterization:

-

Thin-Layer Chromatography (TLC): This is the primary tool for monitoring the progress of each reaction step. It allows you to quickly assess the consumption of starting materials and the formation of products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of your intermediates and the final product. It provides detailed information about the connectivity of atoms in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of your compounds, confirming the identity of the desired product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.[13]

IV. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (Mesylate Intermediate for Williamson Ether Synthesis)

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Mitsunobu Reaction for the Synthesis of tert-butyl 3-(3-(methoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), methyl 3-hydroxybenzoate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ether.

Protocol 3: Final Deprotection (Boc and Methyl Ester)

-

Dissolve the protected intermediate in a mixture of 6 M hydrochloric acid.

-

Heat the mixture to reflux (approximately 110 °C) for several hours.[14]

-

Monitor the reaction by TLC or HPLC until both the Boc and ester groups are cleaved.

-

Cool the reaction mixture to room temperature and wash with an organic solvent like chloroform to remove any non-polar impurities.[14]

-

The aqueous layer containing the hydrochloride salt of the final product can be lyophilized.

-

Further purification can be achieved by ion-exchange chromatography or crystallization.[14]

V. Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Boc Protection | Di-tert-butyl dicarbonate | >95% |

| 2a | Williamson Ether Synthesis | NaH, Mesylated pyrrolidine | 60-80% |

| 2b | Mitsunobu Reaction | PPh₃, DIAD/DEAD | 70-90% |

| 3 | Deprotection | TFA/DCM or HCl | 85-95% |

VI. Visualizations

Caption: A troubleshooting workflow for identifying and resolving issues.

VII. References

-

Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. Retrieved from

-

Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. Retrieved from [Link]

-

LOCKSS. (2014). Chemoenzymatic approach to synthesis of hydroxylated pyrrolidines from benzoic acid. Retrieved from [Link]

-

Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

-

Google Patents. (n.d.). EP2058301A1 - Pyrrolidine analogue for preventing neurogenic pain and method for production thereof. Retrieved from

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

MDPI. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyrrolidin-1-yl)benzoic acid (C11H13NO2). Retrieved from [Link]

-

HETEROCYCLES. (2014). Chemoenzymatic Approach to Synthesis of Hydroxylated Pyrrolidines from Benzoic Acid. Retrieved from [Link]

-

PubMed. (2024, December 1). Design, synthesis and evaluation of 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives for novel ATX inhibitor. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Retrieved from

-

Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Retrieved from

-

National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. BOC deprotection [ms.bzchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 12. CAS 103057-44-9: 3-Hydroxypyrrolidine-1-carboxylic acid te… [cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. EP2058301A1 - Pyrrolidine analogue for preventing neurogenic pain and method for production thereof - Google Patents [patents.google.com]

Technical Support Center: Overcoming Solubility Challenges with 3-(Pyrrolidin-3-yloxy)-benzoic acid

<

Welcome to the technical support guide for 3-(Pyrrolidin-3-yloxy)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. The following sections provide a structured approach to understanding and systematically enhancing the solubility of 3-(Pyrrolidin-3-yloxy)-benzoic acid for your experimental needs.

Understanding the Molecule: A Zwitterionic Profile

3-(Pyrrolidin-3-yloxy)-benzoic acid possesses both a basic pyrrolidine ring and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion, carrying both a positive and a negative charge, which significantly influences its solubility. The solubility of such compounds is highly dependent on the pH of the solution.[1][2]

-

At low pH (acidic conditions): The carboxylic acid group is protonated (neutral), while the pyrrolidine nitrogen is protonated (positive charge).

-

At high pH (basic conditions): The carboxylic acid group is deprotonated (negative charge), and the pyrrolidine nitrogen is neutral.[3]

-

At its isoelectric point (pI): The molecule exists predominantly as a zwitterion, which often results in minimum aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Pyrrolidin-3-yloxy)-benzoic acid not dissolving in water?

A1: The limited aqueous solubility of 3-(Pyrrolidin-3-yloxy)-benzoic acid at neutral pH is likely due to its zwitterionic nature. At a pH where both the acidic and basic groups are ionized, strong intermolecular electrostatic interactions can lead to a stable crystal lattice that is difficult for water to disrupt.

Q2: I've tried common organic solvents like ethanol and methanol with limited success. What should I try next?

A2: While alcohols can be effective, the unique structure of this compound may require a more tailored approach. Consider using a co-solvent system or adjusting the pH of your aqueous solution. For instance, the solubility of similar compounds can be significantly increased by moving the pH away from the isoelectric point.[3][4]

Q3: Can I heat the solution to improve solubility?

A3: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, be cautious about the thermal stability of 3-(Pyrrolidin-3-yloxy)-benzoic acid. Prolonged heating at high temperatures could lead to degradation. It is advisable to conduct preliminary stability tests if heating is part of your protocol.

Q4: What is the quickest way to prepare a stock solution for in vitro assays?

A4: For rapid preparation of a stock solution, consider using a water-miscible organic solvent in which the compound shows good solubility, such as DMSO or DMA.[5] These can often dissolve the compound at high concentrations. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect experimental outcomes.

Troubleshooting Guides: A Step-by-Step Approach to Solubilization

Guide 1: pH-Mediated Solubility Enhancement

This protocol is the first-line approach for zwitterionic compounds. The goal is to shift the pH of the solvent to a point where the compound is predominantly in a more soluble, charged state (either as a cation or an anion).[3][6]

Experimental Protocol:

-

Initial Assessment: Attempt to dissolve a small, known amount of 3-(Pyrrolidin-3-yloxy)-benzoic acid in deionized water to determine its baseline solubility.

-

Acidic Titration:

-

Prepare a suspension of the compound in water.

-

Slowly add 0.1 M HCl dropwise while stirring.

-

Monitor for dissolution. Complete dissolution indicates the formation of the more soluble hydrochloride salt.

-

-

Alkaline Titration:

-

Prepare a separate suspension of the compound in water.

-

Slowly add 0.1 M NaOH dropwise while stirring.

-

Observe for dissolution, which would signify the formation of the more soluble sodium salt.[7]

-

-

Determine Optimal pH: Once dissolution is achieved, measure the pH of the solution. This will give you an approximate pH range for maintaining the solubility of your compound.

Causality: By adjusting the pH, you are converting the zwitterion into a predominantly cationic or anionic species. These charged species have stronger ion-dipole interactions with water, leading to increased solubility.[3][8]

Visualization of the pH Adjustment Workflow:

Caption: Workflow for pH-based solubility testing.

Guide 2: Co-Solvent Systems

When pH adjustment is not feasible or desirable for your experimental setup, a co-solvent system can be an effective alternative.[9][10] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for less polar molecules to dissolve.[5]

Experimental Protocol:

-

Solvent Screening: Test the solubility of 3-(Pyrrolidin-3-yloxy)-benzoic acid in a range of water-miscible organic solvents. See the table below for common choices.

-

Co-Solvent Titration:

-

Start with your compound in the chosen organic solvent (e.g., DMSO).

-

Slowly add your aqueous buffer to the organic solution while vortexing.

-

Observe for any precipitation. The point at which precipitation occurs will define the limit of your co-solvent system's capacity.

-

-

Optimization: Experiment with different ratios of organic solvent to aqueous buffer to find the optimal balance that maintains solubility and is compatible with your downstream application.

Data Presentation: Common Co-Solvents for Screening

| Co-Solvent | Polarity Index | Typical Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 5-10% v/v | A powerful solvent, but can have cellular effects. |

| Ethanol | 4.3 | 10-25% v/v | Generally well-tolerated in biological assays. |

| Propylene Glycol | 6.9 | 10-30% v/v | A common excipient in pharmaceutical formulations.[10] |

| Polyethylene Glycol (PEG 400) | - | 10-50% v/v | Can also act as a solubilizing agent.[11][12] |

Causality: Co-solvents reduce the overall polarity of the solvent system, which lowers the energy barrier for the solute to dissolve by weakening the hydrogen-bonding network of water.[5]

Guide 3: Salt Formation

For long-term storage or when a solid, soluble form of the compound is required, forming a stable salt is a highly effective strategy.[13] Salt formation can significantly improve solubility and dissolution rates.[8]

Experimental Protocol:

-

Counter-ion Selection: Based on your pH titration results, select an appropriate counter-ion. For acidic conditions, hydrochloride or sulfate salts are common. For basic conditions, sodium or potassium salts are typical choices.[14]

-

Stoichiometric Reaction:

-

Dissolve 3-(Pyrrolidin-3-yloxy)-benzoic acid in a suitable organic solvent (e.g., methanol or ethanol).

-

Add a stoichiometric equivalent of the chosen acid (e.g., HCl in isopropanol) or base (e.g., sodium methoxide in methanol).

-

-

Isolation: The resulting salt will often precipitate out of the organic solvent. This can be collected by filtration, washed with a non-polar solvent like ether to remove unreacted starting material, and then dried under vacuum.

-

Confirmation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Causality: By forming a salt, you are creating an ionic compound with a high crystal lattice energy that is more readily overcome by the solvation energy of water, leading to enhanced solubility.[15]

Visualization of the Decision-Making Process:

Caption: Decision tree for selecting a solubilization strategy.

Final Recommendations

It is recommended to start with the least invasive method that is compatible with your experimental design. pH adjustment is often the most straightforward and effective approach for zwitterionic compounds. If this is not possible, co-solvent systems offer a versatile alternative. For applications requiring a stable, solid, and soluble form of the compound, salt formation is the preferred method. Always validate the final formulation to ensure the compound remains in solution under your experimental conditions and that the chosen solubilization method does not interfere with your assay.

References

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

-

Jones, R. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

-

PharmTech. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

-

ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. [Link]

-

ResearchGate. (2024). Co-solvent and Complexation Systems. [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

-

Valmacco, R., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

-

Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines. [Link]

-

Avdeef, A. (1982). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 71(12), 1367-1374. [Link]

-

The Organic Chemistry Tutor. (2020). Ch 6 - Part 4 - How pH Affects Molecular Structure. YouTube. [Link]

Sources

- 1. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. is.muni.cz [is.muni.cz]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. pharmasalmanac.com [pharmasalmanac.com]

- 14. research.aston.ac.uk [research.aston.ac.uk]

- 15. rjpdft.com [rjpdft.com]

Technical Support Center: Enhancing the Stability of 3-(Pyrrolidin-3-yloxy)-benzoic acid in Solution

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Pyrrolidin-3-yloxy)-benzoic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate stability issues encountered in solution-based experiments. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity of your compound.

I. Frequently Asked Questions (FAQs) - Understanding Instability

This section addresses common initial observations and questions regarding the stability of 3-(Pyrrolidin-3-yloxy)-benzoic acid.

Question 1: I'm observing a rapid loss of my compound in an aqueous solution. What are the likely causes?

Answer: The molecular structure of 3-(Pyrrolidin-3-yloxy)-benzoic acid contains three key functional groups: a pyrrolidine ring, an ether linkage, and a benzoic acid moiety. Each of these presents potential pathways for degradation in solution. The most common causes for instability are:

-

Hydrolysis of the Ether Linkage: Ethers are generally stable but can undergo cleavage under strong acidic conditions (pH < 3)[1][2]. This would break the molecule into 3-hydroxypyrrolidine and 3-hydroxybenzoic acid.

-

Oxidation of the Pyrrolidine Ring: The nitrogen-containing pyrrolidine ring is susceptible to oxidation, particularly at the carbons alpha to the nitrogen[3][4][5]. This can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.

-

pH-Dependent Degradation: The overall stability of the molecule can be highly dependent on the pH of the solution. Extreme pH levels, both acidic and basic, can catalyze hydrolysis of functional groups like esters and amides, and in this case, potentially the ether linkage under acidic conditions[6][7].

-

Photodegradation: Aromatic carboxylic acids can be sensitive to light, especially UV radiation, which can lead to complex degradation pathways, including decarboxylation[8][9].

Question 2: My solution has changed color and a precipitate has formed. What does this indicate?

Answer: A change in color or the formation of a precipitate are strong indicators of chemical degradation.

-

Color Change: This often suggests the formation of new chromophores through oxidative or light-induced degradation pathways. The formation of conjugated systems or certain oxidized species can absorb visible light, resulting in a colored solution.

-

Precipitation: This could be due to several factors. The degradation products may have lower solubility in your chosen solvent system than the parent compound. Alternatively, degradation could lead to polymerization or the formation of insoluble salts. It is also possible that a change in pH upon degradation affects the solubility of the parent compound itself.

Question 3: Does the choice of solvent affect the stability of 3-(Pyrrolidin-3-yloxy)-benzoic acid?

Answer: Absolutely. The choice of solvent is critical.

-

Aqueous vs. Organic Solvents: Hydrolytic degradation is a major concern in aqueous solutions[7]. If your experimental design permits, using a non-aqueous solvent like DMSO, DMF, or ethanol can significantly reduce the risk of hydrolysis. However, be mindful that even organic solvents can contain residual water.

-

Protic vs. Aprotic Solvents: Protic solvents (those with O-H or N-H bonds) can participate in degradation reactions, for instance, by facilitating proton transfer in hydrolysis.

-

Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace metals, can initiate or catalyze degradation reactions. Always use high-purity, analytical grade solvents.

II. Troubleshooting Guide: Identifying the Root Cause of Degradation

This section provides a systematic approach to diagnose the cause of instability in your experiments.

Step 1: Characterize the Degradation Products

To effectively solve the problem, you must first understand the nature of the degradation.

Protocol: Preliminary Degradant Analysis

-

Sample Collection: Collect a sample of the degraded solution. If a precipitate has formed, separate the supernatant and the solid for individual analysis.

-

LC-MS Analysis: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Inject the degraded sample and a control sample (a freshly prepared solution) onto a reverse-phase HPLC column[10].

-

Compare the chromatograms. New peaks in the degraded sample correspond to degradation products.

-

Use the mass spectrometer to determine the molecular weights of these new species. This information is crucial for proposing potential degradation pathways. For example, a mass corresponding to 3-hydroxypyrrolidine or 3-hydroxybenzoic acid would strongly suggest ether hydrolysis.

-

-

NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm its identity.

Step 2: Perform a Forced Degradation Study

A forced degradation or stress testing study is essential to systematically investigate the susceptibility of the molecule to different environmental factors[11]. This will help pinpoint the primary degradation pathway.

Protocol: Stress Testing of 3-(Pyrrolidin-3-yloxy)-benzoic acid

-

Prepare Stock Solutions: Prepare several identical stock solutions of your compound in the relevant solvent system.

-

Apply Stress Conditions: Expose each solution (except for a control stored under ideal conditions, e.g., -20°C in the dark) to one of the following stress conditions:

-

Acidic Hydrolysis: Adjust the pH to 1-2 with HCl. Heat gently (e.g., 40-60°C) for a defined period (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Adjust the pH to 12-13 with NaOH. Heat gently as above.

-

Oxidation: Add a small amount of 3% hydrogen peroxide solution. Keep at room temperature.

-

Photostability: Expose the solution to a light source compliant with ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). Keep a control sample wrapped in aluminum foil to exclude light.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

-

Analysis: At each time point, take an aliquot from each stress condition and analyze it by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products)[12].

-

Data Evaluation: Quantify the percentage of the parent compound remaining under each condition. This will reveal whether the compound is most sensitive to acid, base, oxidation, light, or heat.

The following diagram illustrates the decision-making process for your forced degradation study.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of 3-(Pyrrolidin-3-yloxy)-benzoic acid, here are the most probable degradation mechanisms to consider when interpreting your data.

Caption: Potential degradation pathways.

III. Stabilization Strategies and Protocols

Once you have identified the likely cause of degradation, you can implement targeted strategies to enhance the stability of your compound in solution.

Strategy 1: pH Control and Buffer Selection

Controlling the pH is the most effective first step for stabilizing many drug molecules.[13][14] The goal is to find a pH range where the compound is most stable, which for many compounds is often slightly acidic (pH 4-6), avoiding the extremes that catalyze hydrolysis.

Protocol: pH-Rate Profile Study

-

Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Common buffer systems include citrate, acetate, and phosphate.[11][15]

-

Incubate Solutions: Prepare solutions of your compound in each buffer and incubate them at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

-

Analyze and Plot: Analyze the concentration of the remaining parent compound at various time points using HPLC. Plot the logarithm of the degradation rate constant (k) versus pH.

-

Determine Optimal pH: The pH at which the degradation rate is lowest is the optimal pH for your solution.

| Buffer System | Typical pH Range | Common Use |

| Citrate Buffer | 3.0 - 6.2 | Widely used in liquid formulations.[11] |

| Acetate Buffer | 3.6 - 5.6 | Effective in slightly acidic conditions.[15] |

| Phosphate Buffer | 5.8 - 8.0 | Mimics physiological conditions.[15] |

Strategy 2: Use of Excipients

If pH control alone is insufficient, particularly if oxidation is the issue, the addition of excipients can provide further protection.[16]

Protocol: Screening for Stabilizing Excipients

-

Prepare Solutions: Prepare solutions of your compound in the optimal buffer determined from the pH-rate profile study.

-

Add Excipients: To separate aliquots, add a selected excipient.

-

For Oxidation: Add an antioxidant like ascorbic acid (0.01-0.1%) or a chelating agent like disodium edetate (EDTA) (0.01-0.05%) to sequester metal ions[11][17].

-

For General Stability: Consider adding cryoprotectants like sucrose or trehalose if you plan to freeze or lyophilize your solutions[18]. Polymers such as HPMC or PVP can also sometimes confer stability[11].

-

-

Incubate and Analyze: Expose these solutions to the relevant stress condition (e.g., light for photodegradation, air/H₂O₂ for oxidation) alongside a control without any excipient. Analyze by HPLC over time to determine if the excipient slows the rate of degradation.

Strategy 3: Control of Environmental Factors

Simple changes to your experimental setup can significantly improve stability.

-

Temperature: Prepare solutions fresh and store them at the lowest practical temperature (e.g., 2-8°C or -20°C). Chemical reactions, including degradation, are generally slower at lower temperatures[11].

-

Light: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. This is crucial if your forced degradation study showed sensitivity to light[9][11].

-

Oxygen: To minimize oxidation, you can de-gas your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution. You can also overlay the headspace of your container with the inert gas before sealing.

By systematically applying these troubleshooting and stabilization protocols, you can significantly improve the reliability and accuracy of your experimental results with 3-(Pyrrolidin-3-yloxy)-benzoic acid.

References

- Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Vertex AI Search.

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Fagron. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024, December 12). ResearchGate. [Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. (2021, June 9). American Chemical Society. [Link]

-

The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. (2024, January 25). Journal of Chemical and Pharmaceutical Research. [Link]

-

Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

-

Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline. (2025, April 9). Pharmaguideline. [Link]

-

Protection and subsequent oxidation of pyrrolidine 4a–f. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ... - PMC. (2024, April 15). National Center for Biotechnology Information. [Link]

-

Strategies to enhance pharmaceutical formulation stability - Consensus. (n.d.). Consensus. [Link]

-

SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

-

Ch20: Hydrolysis of Esters - Department of Chemistry - University of Calgary. (n.d.). University of Calgary. [Link]

-

5 types of formulation excipients and how they impact biologics stability - NanoTemper. (2024, May 1). NanoTemper Technologies. [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals. (2024, July 12). Beilstein Journal of Organic Chemistry. [Link]

-

(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. [Link]

-

Stabilizer Excipients - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review. [Link]

-

18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

-

Ester Hydrolysis (Acidic and Basic Conditions) - YouTube. (2014, March 3). YouTube. [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications. (2022, May 26). American Chemical Society. [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). LibreTexts. [Link]

-

Excipients used in lyophilization of small molecules - CORE. (2010, March 12). CORE. [Link]

-

Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase - RSC Publishing. (2023, January 26). Royal Society of Chemistry. [Link]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. (n.d.). Khan Academy. [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2022, November 22). Princeton University. [Link]

-

Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. (2021, December 31). ResearchGate. [Link]

-

Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]

-

Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (n.d.). SciSpace. [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. (n.d.). International Journal of Scientific Development and Research. [Link]

-

Assay and Stability Testing - Kinam Park. (n.d.). Purdue University. [Link]

-

3-(pyrrolidin-1-yl)benzoic acid (C11H13NO2) - PubChemLite. (n.d.). PubChem. [Link]

-

1337660-69-1_3-(Pyrrolidin-3-yl)benzoic acid【结构式性质英文】 - cas号查询. (2025, September 23). ChemBK. [Link]

-

Hydrothermal stability of aromatic carboxylic acids | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. (n.d.). Hindawi. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.). University of Palermo. [Link]

-

Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00458E [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. kinampark.com [kinampark.com]

- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 12. longdom.org [longdom.org]

- 13. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 14. labproinc.com [labproinc.com]

- 15. Pharmaceutical Buffers [chemical-sales.com]

- 16. jocpr.com [jocpr.com]

- 17. carbodiimide.com [carbodiimide.com]

- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

cell permeability optimization for 3-(Pyrrolidin-3-yloxy)-benzoic acid

Topic: 3-(Pyrrolidin-3-yloxy)-benzoic acid

Ticket ID: #CP-ZWIT-3PYBA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Zwitterion Paradox

You are likely encountering low passive permeability with 3-(Pyrrolidin-3-yloxy)-benzoic acid due to its zwitterionic nature . At physiological pH (7.4), this molecule exists primarily as a salt (carboxylate anion COO- and pyrrolidinium cation NH2+). While the net charge may approach neutral, the high desolvation energy required to strip water molecules from these charged centers prevents efficient passage through the lipophilic cell membrane.

This guide provides a tiered troubleshooting approach: Chemical Modification (Prodrugs) , Formulation Engineering , and Assay Optimization .

Tier 1: Chemical Optimization (Prodrug Design)

Q: My compound shows <10 nm/s permeability in Caco-2. Is this a scaffold failure? A: Not necessarily. It is an ionization issue. The most robust solution is to temporarily mask the ionizable groups using a prodrug strategy.

Technical Insight: For 3-(Pyrrolidin-3-yloxy)-benzoic acid, the carboxylic acid (pKa ~4) and the secondary amine of the pyrrolidine (pKa ~9.5) create a "zwitterionic trap." The most effective strategy is to mask the carboxylic acid as an ester. This neutralizes the negative charge, leaving only the cationic amine. While still charged, the molecule becomes a "cationic amphiphile," which often permeates membranes better than a zwitterion due to interaction with negatively charged phospholipid headgroups.

Recommended Workflow: Ester Prodrug Synthesis

We recommend synthesizing the Ethyl or Isopropyl ester variant. These are rapidly hydrolyzed by intracellular carboxylesterases (CES1/CES2) to release the active parent drug once inside the cell.

Protocol: Fisher Esterification (Standard)

-

Dissolution: Dissolve 1 eq. of 3-(Pyrrolidin-3-yloxy)-benzoic acid in dry ethanol (for ethyl ester).

-

Catalysis: Add 2-3 drops of concentrated H₂SO₄ or thionyl chloride (SOCl₂) at 0°C.

-

Reflux: Heat to reflux for 4-6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Evaporate solvent. Neutralize with sat. NaHCO₃. Extract with EtOAc.

-

Validation: Verify structure via ¹H-NMR. The diagnostic quartet (ethyl) or septet (isopropyl) will appear around 4.0–5.0 ppm.

Critical Check: Ensure the pyrrolidine nitrogen is not accidentally alkylated. If using alkyl halides, protect the amine with a Boc group first.

Tier 2: Formulation Strategies (Non-Covalent)

Q: I cannot modify the chemical structure. How do I improve uptake? A: If medicinal chemistry is restricted, you must rely on Ion-Pairing or Lipid Formulation .

Troubleshooting Guide:

-

Issue: Compound precipitates in assay buffer.

-

Fix: The zwitterion is least soluble at its isoelectric point (pI ≈ 7.0). Adjust stock solution pH to 4.0 or 10.0 for initial solubilization, then dilute into the assay buffer.

-

-

Issue: Low recovery in PAMPA/Caco-2.

-

Fix: The charged amine may bind non-specifically to plasticware. Use Low-Binding plates or add 0.1% BSA to the receiver well (though BSA complicates LC-MS analysis).

-

Strategy: Hydrophobic Ion Pairing (HIP)

Form a complex with a lipophilic counter-ion to mask the charge without covalent modification.

-

Reagent: Sodium deoxycholate or Docusate sodium.

-

Mechanism: The anionic surfactant pairs with the cationic pyrrolidine, creating a net neutral, lipophilic complex that diffuses across the membrane.

Tier 3: Assay Validation & Protocols

Q: My PAMPA data conflicts with my cell-based data. Why? A: Standard PAMPA (Parallel Artificial Membrane Permeability Assay) uses a generic lipid mix (dodecane/lecithin) that lacks the transporters and tight junctions of Caco-2 cells. However, for this molecule, the discrepancy is likely pH-driven .

The "pH-Partition" Experiment: To confirm the zwitterionic blockade, run a pH-dependent permeability profile.

Protocol: pH-Dependent PAMPA

-

Donor Plate Preparation:

-

Well A-C: Buffer pH 5.0 (Molecule is Cationic).

-

Well D-F: Buffer pH 7.4 (Molecule is Zwitterionic).

-

Well G-I: Buffer pH 9.0 (Molecule is Anionic/Neutral mix).

-

-

Membrane: Pre-coat PVDF filter with 1% Lecithin in Dodecane.

-

Incubation: 16 hours at room temperature.

-

Analysis:

-

If Permeability (pH 5) >> Permeability (pH 7.4): The zwitterion is the bottleneck.

-

If Permeability is low across all pH: The scaffold is too polar (High TPSA).

-

Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for optimizing the permeability of your zwitterionic scaffold.

Caption: Decision tree for overcoming zwitterionic permeability barriers. The chemical route (left) is preferred for drug discovery; the formulation route (right) is for delivery of the fixed parent molecule.

Summary of Key Data

| Property | Value / Status | Implication |

| Acid pKa | ~4.2 (Benzoic Acid) | Ionized (COO-) at physiological pH. |

| Base pKa | ~9.5 (Pyrrolidine) | Ionized (NH2+) at physiological pH. |

| Net Charge (pH 7.4) | ~0 (Zwitterion) | High desolvation penalty; poor passive diffusion. |

| LogD (pH 7.4) | Likely < -1.0 | Too polar for transcellular transport. |

| Top Solution | Ester Prodrug | Masks COO-, converts to cationic species. |

References

-

Ester Prodrugs for Zwitterions: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

-

Permeability of Benzoic Acid Derivatives: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

-

Zwitterion Permeability Modeling: Ebert, A., et al. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? European Journal of Pharmaceutical Sciences.

-

Prodrug Strategies for Carboxylates: Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds. Current Drug Metabolism.

Validation & Comparative

comparative analysis of 3-(Pyrrolidin-3-yloxy)-benzoic acid derivatives

An In-Depth Comparative Analysis of 3-(Pyrrolidin-3-yloxy)-benzoic Acid Derivatives as LPA1 Receptor Antagonists

Authored by a Senior Application Scientist